molecular formula C14H14N2O4 B5020858 3-[(pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 6331-43-7

3-[(pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B5020858
CAS No.: 6331-43-7
M. Wt: 274.27 g/mol
InChI Key: OPKJEKZXOQTIPV-UHFFFAOYSA-N
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Description

The compound 3-[(pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid belongs to the class of 7-oxabicyclo[2.2.1]hept-5-ene derivatives, which are structurally characterized by a bicyclic framework with an oxygen bridge. These compounds are pivotal intermediates in organic synthesis, particularly for constructing shikimic acid analogs, "naked sugars," and C-nucleosides .

Properties

IUPAC Name

3-(pyridin-2-ylmethylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c17-13(16-7-8-3-1-2-6-15-8)11-9-4-5-10(20-9)12(11)14(18)19/h1-6,9-12H,7H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKJEKZXOQTIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2C3C=CC(C2C(=O)O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286715
Record name NSC47082
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6331-43-7
Record name NSC47082
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47082
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC47082
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the bicyclic core: This is achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the pyridine moiety: This step involves the reaction of the bicyclic intermediate with a pyridine derivative under specific conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-[(pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibit antimicrobial properties. A study demonstrated that derivatives of this compound possess activity against various bacterial strains, suggesting potential for development as an antibiotic agent.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory effects of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis.

Drug Delivery Systems

The unique structural properties of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances the bioavailability and targeted delivery of therapeutic agents.

ApplicationDescription
AntimicrobialEffective against bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
Drug DeliveryEnhances bioavailability of drugs

Pest Control

The compound has been studied for its efficacy in pest control formulations. Patents indicate that derivatives can be used to develop environmentally friendly pesticides, targeting specific invertebrate pests without harming beneficial organisms.

Plant Growth Regulation

Research has shown that certain derivatives of this compound can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors.

ApplicationDescription
Pest ControlEco-friendly pesticide formulations
Plant Growth RegulationEnhances growth and stress resistance

Polymer Chemistry

This compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its application in developing high-performance materials is being explored.

Nanotechnology

The compound's ability to form nanoparticles makes it suitable for applications in nanotechnology, particularly in the creation of nanoscale drug delivery systems and diagnostic tools.

ApplicationDescription
Polymer ChemistryImproves material properties
NanotechnologyDevelopment of nanoparticles for drug delivery

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.

Case Study 2: Eco-Friendly Pesticide Development

In a research project aimed at developing sustainable agricultural practices, derivatives of this compound were tested for their effectiveness as insecticides against common agricultural pests, yielding promising results that suggest lower toxicity to non-target species compared to conventional pesticides.

Mechanism of Action

The mechanism of action of 3-[(pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related 7-oxabicyclo[2.2.1]hept-5-ene derivatives, highlighting substituents, molecular weights, biological activities, and applications:

Compound Name Substituent at Position 3 Molecular Weight (g/mol) Biological Activity/Application References
Target Compound : 3-[(Pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[...]-2-carboxylic acid Pyridin-2-ylmethylcarbamoyl Not explicitly reported Potential pharmaceutical applications inferred from structural analogs.
OBHS (exo-5,6-bis-(4-hydroxyphenyl)-7-oxabicyclo[...]-2-sulfonic acid phenyl ester) Bis(4-hydroxyphenyl)sulfonic acid phenyl ester Not explicitly reported ERα/ERβ antagonist (RBA: 9.3% for ERα, 1.7% for ERβ). Modest subtype selectivity.
3-(Thiazol-2-ylcarbamoyl)-7-oxabicyclo[...]-2-carboxylic acid Thiazole carbamoyl 264.29 Crystal structure resolved; potential for heterocyclic interaction studies.
3-(Di-sec-butylcarbamoyl)-7-oxabicyclo[...]-2-carboxylic acid Di-sec-butylcarbamoyl 297.40 Structural studies; bulky substituents may influence solubility and steric interactions.
diexo-3-tert-Butoxycarbonylamino-7-oxabicyclo[...]-2-carboxylic acid tert-Butoxycarbonyl (Boc) amino 255.27 Bioactive small molecule; used as a synthetic intermediate with protecting-group functionality.
IBOP ([1S-[1α,2α(Z),3β(1E,3S),4α]]-7-[3-[3-hydroxy-4-(4-iodophenoxy)-1-butenyl]-7-oxabicyclo[...]-5-heptenoic acid) Complex iodophenoxybutenyl substituent Not explicitly reported Thromboxane A2 agonist; activates YAP/TAZ in vascular smooth muscle cells.

Key Observations:

Sulfonic acid esters (e.g., OBHS) and thiazole carbamoyl groups () introduce distinct electronic profiles, influencing receptor binding and crystallization behavior.

Biological Activity :

  • OBHS demonstrates estrogen receptor antagonism with modest selectivity, suggesting that aromatic substituents (e.g., 4-hydroxyphenyl) are critical for ER interactions .
  • IBOP highlights the role of complex substituents in thromboxane A2 agonism, underscoring the importance of stereochemistry and iodine-mediated hydrophobic interactions .

Synthetic Utility: Derivatives with Boc-protected amino groups () serve as intermediates in peptide synthesis, while anhydride and ester derivatives () are used in ring-opening metathesis polymerization (ROMP) for polymer synthesis .

Research Findings and Structural Insights

  • Stereochemical Integrity : NMR studies of 7-oxabicyclo[2.2.1]hept-5-ene derivatives reveal that the stereochemistry at position 3 significantly impacts reactivity and biological activity. For example, endo vs. exo configurations influence packing interactions, as seen in Hirshfeld surface analyses of diisoamyl esters .
  • Synthesis Methods :
    • Diels-Alder reactions between furan and maleic anhydride are widely employed to construct the bicyclic core .
    • Carbamoyl substituents are introduced via amidation or urea-forming reactions, as demonstrated in the synthesis of thiazole- and di-sec-butylcarbamoyl derivatives .
  • Crystallography : The crystal structure of 3-(thiazol-2-ylcarbamoyl)-7-oxabicyclo[...]-2-carboxylic acid () reveals planar thiazole-carbamoyl moieties stabilized by intramolecular hydrogen bonds, a feature that may guide drug design .

Biological Activity

3-[(Pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, a compound with the CAS number 6331-43-7, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₄H₁₄N₂O₄
  • Molecular Weight : 274.272 g/mol
  • Structure : The bicyclic structure contributes to its unique interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • G Protein-Coupled Receptors (GPCRs) : It is hypothesized that the compound may modulate GPCR activities, influencing downstream signaling pathways that are crucial for many physiological processes .
  • Dopamine Receptors : Preliminary studies indicate potential interactions with dopamine receptors, which could have implications in treating neurological disorders .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Activity Effect Reference
Antagonism of Dopamine D(3)Selective inhibition observed
Modulation of GPCRsPotential regulatory effects
Neuroprotective propertiesIn vitro studies show promise

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of related compounds on dopaminergic neurons in an animal model of Parkinson's disease. The results indicated that modifications to the bicyclic structure could enhance neuroprotection, suggesting a pathway for further research into derivatives of this compound .
  • Dopamine Receptor Interaction : Research focused on the structure-activity relationship (SAR) of similar compounds revealed that specific substitutions at the nitrogen atom significantly altered binding affinity to dopamine receptors, hinting at the importance of structural modifications in developing effective therapeutics .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-[(pyridin-2-ylmethyl)carbamoyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step functionalization of the bicyclo[2.2.1]heptene core. Key steps include:

  • Oxidation : Use potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to convert ester intermediates to carboxylic acids .
  • Amide Coupling : React the carboxylic acid with pyridin-2-ylmethylamine using coupling agents like EDCI/HOBt or DCC.
  • Condition Optimization : Adjust solvent polarity (e.g., DMF for solubility) and temperature (0–25°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC.

For bicyclic systems, stereochemical control during ring closure is critical. Use chiral auxiliaries or asymmetric catalysis if enantioselectivity is required.

Basic: Which analytical techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) resolves stereochemistry via coupling constants (e.g., J values for bicyclic protons) and NOE correlations .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Answer:

  • Hazard Identification : Classified under H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
  • PPE Requirements :
    • Eye protection: EN 166-certified goggles or face shields.
    • Gloves: Nitrile or neoprene for chemical resistance.
    • Lab coat: Impermeable material to prevent skin contact .
  • First Aid :
    • Inhalation: Move to fresh air; administer oxygen if needed.
    • Skin/Eye Contact: Rinse with water for 15 minutes; consult a physician .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:
Contradictions often arise from:

  • Variability in Assay Conditions : Standardize protocols (e.g., pH, temperature) and validate using positive/negative controls.
  • Purity Differences : Use HPLC (≥95% purity) and quantify impurities via LC-MS .
  • Target Selectivity : Perform kinase profiling or proteome-wide screens to identify off-target effects.
  • Data Reproducibility : Cross-validate findings in independent labs using blinded studies.

For example, if one study reports enzyme inhibition while another does not, repeat assays with identical enzyme isoforms and substrate concentrations .

Advanced: What experimental strategies are recommended to elucidate the reaction mechanisms of functional group transformations in this compound?

Answer:

  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to track oxygen or hydrogen migration during oxidation/reduction .
  • Kinetic Studies : Monitor reaction rates under varying temperatures to determine activation parameters (ΔH‡, ΔS‡).
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian 09) to map transition states and intermediates .
  • In Situ Spectroscopy : Use FTIR or Raman to detect transient species during reactions .

Advanced: How can computational methods like molecular docking be integrated with experimental data to study this compound’s enzyme inhibition?

Answer:

  • Docking Workflow :
    • Protein Preparation : Retrieve target enzyme structures (PDB); optimize hydrogen bonds and protonation states (e.g., using Schrödinger Suite).
    • Ligand Preparation : Generate 3D conformers of the compound (OpenBabel) and assign partial charges.
    • Binding Site Analysis : Identify catalytic residues and hydrophobic pockets (AutoDock Vina).
  • Validation : Compare docking scores (ΔG) with IC₅₀ values from enzyme assays. Use mutagenesis (e.g., alanine scanning) to confirm predicted interactions .

Advanced: What strategies are effective for improving the solubility and bioavailability of this compound in pharmacological studies?

Answer:

  • Salt Formation : React with sodium or potassium hydroxide to generate carboxylate salts .
  • Prodrug Design : Modify the carboxylic acid to esters (e.g., ethyl ester) for enhanced membrane permeability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to improve aqueous solubility.
  • LogP Optimization : Introduce hydrophilic groups (e.g., PEG chains) while monitoring via shake-flask or HPLC methods .

Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Core Modifications :
    • Bicyclic System : Vary ring substituents (e.g., halogens, methyl groups) to assess steric effects.
    • Amide Linker : Replace pyridin-2-ylmethyl with other heterocycles (e.g., thiazole, imidazole) .
  • Assay Design :
    • Test derivatives in dose-response assays (e.g., IC₅₀ for enzyme inhibition).
    • Correlate electronic properties (Hammett σ values) with activity trends .

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